molecular formula C24H21ClN2O3 B11629616 2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11629616
M. Wt: 420.9 g/mol
InChI Key: BAVZJPCEGCLEAM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and an ethoxyphenoxyethyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the ethoxyphenoxyethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. The industrial methods focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C24H21ClN2O3/c1-2-29-21-9-5-6-10-22(21)30-16-15-27-23(17-11-13-18(25)14-12-17)26-20-8-4-3-7-19(20)24(27)28/h3-14H,2,15-16H2,1H3

InChI Key

BAVZJPCEGCLEAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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